molecular formula C7H5BrN2O B3190115 6-Bromo-3-methoxypicolinonitrile CAS No. 393813-61-1

6-Bromo-3-methoxypicolinonitrile

Cat. No.: B3190115
CAS No.: 393813-61-1
M. Wt: 213.03 g/mol
InChI Key: FREQJRIMGDBMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methoxypicolinonitrile is a chemical compound with the molecular formula C7H5BrN2O It is a derivative of picolinonitrile, featuring a bromine atom at the 6th position and a methoxy group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methoxypicolinonitrile typically involves the bromination of 3-methoxypicolinonitrile. One common method is the reaction of 3-methoxypicolinonitrile with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methoxypicolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of 6-amino-3-methoxypicolinonitrile or 6-thio-3-methoxypicolinonitrile.

    Oxidation: Formation of 6-bromo-3-methoxypicolinaldehyde or 6-bromo-3-methoxypicolinic acid.

    Reduction: Formation of 6-bromo-3-methoxypicolinamine.

Scientific Research Applications

6-Bromo-3-methoxypicolinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxypicolinonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-methoxypicolinonitrile
  • 3-Bromo-6-methoxypyridine-2-carbonitrile

Uniqueness

6-Bromo-3-methoxypicolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its bromine and methoxy substituents make it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

6-bromo-3-methoxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-6-2-3-7(8)10-5(6)4-9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREQJRIMGDBMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-methoxy-pyridine-2-carbonitrile from Example 13b in CCl4 is treated with N-bromosuccinimide (1 equiv.) and catalytic 2,2-azobisisobutyronitrile and is heated at reflux for 18 h. The reaction mixture is evaporated, the residue is taken into ethyl acetate, washed with 5% Na2CO3 (aqueous), 5 % Na2S2O3 (aqueous), dried over MgSO4 and evaporated to give 6-bromo-3-methoxy-pyridine-2-carbonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,2-azobisisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-methoxypicolinonitrile
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-methoxypicolinonitrile
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-methoxypicolinonitrile
Reactant of Route 4
Reactant of Route 4
6-Bromo-3-methoxypicolinonitrile
Reactant of Route 5
Reactant of Route 5
6-Bromo-3-methoxypicolinonitrile
Reactant of Route 6
Reactant of Route 6
6-Bromo-3-methoxypicolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.